molecular formula C17H14FN3O4 B2380411 ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate CAS No. 1396636-67-1

ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate

Cat. No. B2380411
CAS RN: 1396636-67-1
M. Wt: 343.314
InChI Key: QHGNJGGZLWOJQH-UHFFFAOYSA-N
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Description

Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate, also known as EFOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. EFOP is a member of the oxadiazole family, which has been extensively studied for its biological activities. In

Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate and its derivatives are synthesized through various methods and are known for their biological activities. The synthesis of these compounds often involves acylation and thermal degradation processes. One approach described the acylation of ethyl (1H-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to ethyl (5-aryl-l,3,4-oxadiazol-2-yl)acetates, highlighting the synthetic utility of this method in preparing oxadiazolylacetic acids (Janda, 2001). The structural characteristics of these compounds, such as their planarity and orientation, are often analyzed using techniques like X-ray crystallography, demonstrating specific angles and interactions between different molecular units (Zareef et al., 2008).

Biological and Antimicrobial Activities

These compounds also exhibit biological activities, with some derivatives showing promising antibacterial and antifungal properties. Specific derivatives have been tested against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with some showing comparable activity to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021; Bayrak et al., 2009). They have also been tested against various Candida species, indicating their potential as antifungal agents with apoptosis-inducing properties (Çavușoğlu et al., 2018).

Fluorescence and Sensing Applications

These compounds' unique structural characteristics lend them to applications in fluorescence and sensing. Studies have investigated the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline in various solvents, indicating their potential use in aniline sensing via fluorescence quenching (Naik et al., 2018).

properties

IUPAC Name

ethyl 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-2-24-15(23)10-21-9-11(7-8-14(21)22)17-19-16(20-25-17)12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGNJGGZLWOJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate

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